molecular formula C22H24N2O4 B5913268 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913268
M. Wt: 380.4 g/mol
InChI Key: VCYMUUGLTWFMKN-UHFFFAOYSA-N
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Description

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide, also known as CT-3, is a synthetic cannabinoid that has been the subject of scientific research due to its potential therapeutic effects. This molecule belongs to the class of compounds known as quinolines, which are known for their diverse biological activities. CT-3 has been found to exhibit promising anti-inflammatory, analgesic, and neuroprotective properties, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but studies have suggested that this molecule interacts with the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a role in regulating many physiological processes, including inflammation, pain, and neuroprotection. 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding may contribute to the anti-inflammatory, analgesic, and neuroprotective effects of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide.
Biochemical and Physiological Effects:
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this molecule inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has also been found to reduce pain sensitivity in animal models of pain. Additionally, 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potent anti-inflammatory, analgesic, and neuroprotective effects. These effects make 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide a potential candidate for the development of new drugs for the treatment of inflammatory diseases, pain, and neurodegenerative diseases. Additionally, 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. One limitation of using 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. One direction is the development of new drugs based on the structure of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. This molecule has been found to exhibit potent anti-inflammatory, analgesic, and neuroprotective effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases, pain, and neurodegenerative diseases. Another direction is the investigation of the mechanism of action of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. Further studies are needed to fully understand how this molecule interacts with the endocannabinoid system and other signaling pathways. Additionally, studies are needed to investigate the potential side effects of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide and to optimize the synthesis method to yield higher purity and better yields.

Synthesis Methods

The synthesis of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-methoxyphenylacetic acid with 3-quinolinecarboxylic acid, followed by the addition of pentylamine and acetic anhydride. The resulting product is then hydrolyzed to yield 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. This synthesis method has been optimized to yield high purity 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide with good yields.

Scientific Research Applications

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic effects. Studies have shown that 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide exhibits potent anti-inflammatory effects both in vitro and in vivo. This molecule has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has also been found to exhibit analgesic effects in animal models of pain. This molecule has been shown to reduce pain sensitivity in a dose-dependent manner, making it a potential candidate for the development of new pain medications. Additionally, 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases. This molecule has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the progression of neurodegenerative diseases.

properties

IUPAC Name

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-3-4-7-14-24-18-9-6-5-8-17(18)20(25)19(22(24)27)21(26)23-15-10-12-16(28-2)13-11-15/h5-6,8-13,25H,3-4,7,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYMUUGLTWFMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide

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